molecular formula C13H16BrNO3 B14546233 Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate CAS No. 61838-87-7

Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate

Cat. No.: B14546233
CAS No.: 61838-87-7
M. Wt: 314.17 g/mol
InChI Key: ZTANDIKAOQXDEC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate is an organic compound with a complex structure that includes an ethyl ester, a bromophenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from ethyl acetoacetate, which is then alkylated using an alkyl halide such as 4-bromobenzyl chloride. The reaction is carried out under basic conditions, often using sodium ethoxide in ethanol as the base .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the bromophenyl group allows for interactions with aromatic amino acids in proteins, while the carbonyl and amino groups can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler analog without the bromophenyl and amino groups.

    Ethyl 3-oxobutanoate: Similar structure but lacks the bromophenyl and amino functionalities.

Uniqueness

Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of functional groups in this compound allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61838-87-7

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

ethyl 2-[(4-bromophenyl)methylamino]-3-oxobutanoate

InChI

InChI=1S/C13H16BrNO3/c1-3-18-13(17)12(9(2)16)15-8-10-4-6-11(14)7-5-10/h4-7,12,15H,3,8H2,1-2H3

InChI Key

ZTANDIKAOQXDEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)NCC1=CC=C(C=C1)Br

Origin of Product

United States

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